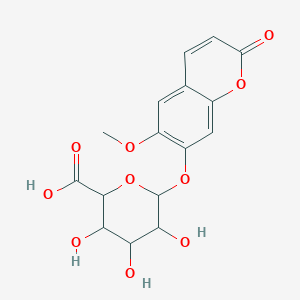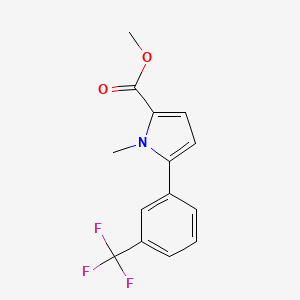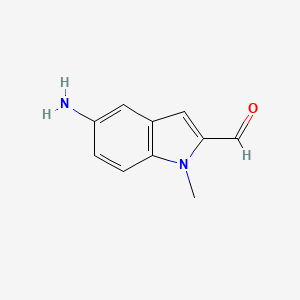
SCOPOLETIN_met007
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scopoletin B-D-glucuronide is a naturally occurring coumarin derivativeScopoletin is found in various medicinal and edible plants and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .
Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Scopoletin B-D-glucuronide can undergo various chemical reactions, including:
Oxidation: Scopoletin B-D-glucuronide can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert scopoletin B-D-glucuronide to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the scopoletin B-D-glucuronide molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .
Applications De Recherche Scientifique
Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. It is known to modulate cellular signaling pathways such as nuclear factor-κB (NF-κB) and nuclear erythroid factor-2 (NRF-2), which are involved in inflammation and oxidative stress responses . Additionally, scopoletin B-D-glucuronide can inhibit enzymes such as choline acetyltransferase and acetylcholinesterase, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopoletin: The parent compound of scopoletin B-D-glucuronide, known for its diverse pharmacological properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Umbelliferone: A coumarin compound with comparable biological activities.
Uniqueness
Scopoletin B-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C16H16O10 |
|---|---|
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |
Clé InChI |
UTTLUAQBFYOVMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)

![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
